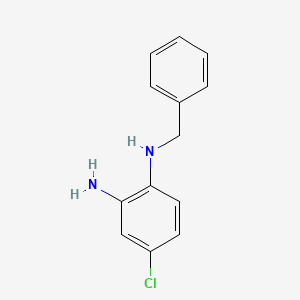

1-N-benzyl-4-chlorobenzene-1,2-diamine

Descripción

Overview of Substituted Benzene-1,2-diamines in Organic Chemistry

Substituted benzene-1,2-diamines, also known as ortho-phenylenediamines, are a cornerstone class of intermediates in organic synthesis. wikipedia.orgnih.gov Their defining feature is the presence of two amino groups on adjacent carbon atoms of a benzene (B151609) ring, a configuration that facilitates a wide array of chemical transformations. wikipedia.org The reactivity and utility of these compounds are profoundly influenced by the nature and position of various substituents on the aromatic ring.

In synthetic organic chemistry, the primary value of these diamines lies in their role as precursors to a multitude of heterocyclic compounds. They are particularly crucial in the synthesis of benzimidazoles, which are formed through condensation reactions with carboxylic acids or their derivatives. rsc.orgacs.org The 1,2-diamine motif is also prevalent in many biologically active molecules and is frequently employed in the development of chiral ligands and auxiliaries for asymmetric synthesis. ucl.ac.ukresearchgate.net The versatility of this structural unit makes it a valuable building block for creating complex molecular architectures. ucl.ac.uk

Significance of the 1-N-benzyl-4-chlorobenzene-1,2-diamine Scaffold in Contemporary Chemical Synthesis and Biological Inquiry

The specific scaffold of 1-N-benzyl-4-chlorobenzene-1,2-diamine presents a unique combination of functional groups that makes it a subject of interest in medicinal chemistry and targeted synthesis. biosynth.com The presence of the N-benzyl group, the chloro substituent, and the reactive diamine functionality allows for precise modifications to explore structure-activity relationships.

Initial research has identified this compound as a potential anticancer agent. biosynth.com Studies have indicated that it acts as a potent inhibitor of protein kinase C, a key enzyme involved in cellular signaling pathways. biosynth.com Furthermore, it has been observed to induce cell cycle arrest in the G1 phase and promote apoptosis (programmed cell death) in cancer cells. biosynth.com The N-benzyl group in similar aromatic amine structures is often explored to enhance biological activity, with various derivatives showing promise as anticonvulsants or possessing antibacterial properties. science.gov The scaffold serves as a valuable starting point for the synthesis of more complex molecules, including novel benzimidazole (B57391) derivatives, which are investigated for a wide range of biological targets. rsc.orgacs.org

A general synthesis for 1-N-benzyl-4-chlorobenzene-1,2-diamine involves the reduction of an N-benzylnitroaniline precursor. chemicalbook.com In a typical procedure, the corresponding N-benzylnitroaniline is dissolved in ethanol (B145695) and treated with iron powder and a solution of ammonium (B1175870) chloride in water. The mixture is heated, and upon completion, the product is isolated, yielding the target diamine. chemicalbook.com

Table 1: Physicochemical Properties of 1-N-benzyl-4-chlorobenzene-1,2-diamine

| Property | Value |

|---|---|

| CAS Number | 39235-92-2 |

| Molecular Formula | C₁₃H₁₃ClN₂ |

| Molecular Weight | 232.71 g/mol |

| Appearance | Crystalline Powder |

Historical Context and Research Evolution Pertaining to Aromatic Diamine Architectures

The study of aromatic amines is a mature field within organic chemistry, with roots tracing back to the development of the synthetic dye industry in the 19th century. wikipedia.org Aromatic amines, including diamines, were foundational materials for producing a vast spectrum of colors and pigments. wikipedia.org Over time, their applications expanded significantly into pharmaceuticals, polymers, and pesticides. wikipedia.orgncert.nic.in

The evolution of research on aromatic diamines took a critical turn as their biological properties, including toxicity and carcinogenicity, became better understood. nih.gov This led to extensive investigations into their metabolic pathways and mechanisms of action, with a key finding being the metabolic activation through N-oxidation to form reactive N-hydroxylamines. nih.gov

In parallel, synthetic chemists continued to explore the utility of aromatic diamines as building blocks. Methodologies for their synthesis and for their conversion into other valuable compounds have been continuously refined. For instance, synthetic routes to N-arylbenzene-1,2-diamines using azobenzene (B91143) precursors were reported several decades ago, showcasing the ongoing innovation in this area. rsc.org The development of catalysts and new reaction conditions has enabled more efficient and selective syntheses of complex diamine-containing structures. acs.orgmdpi.com Today, research on aromatic diamine architectures is highly specialized, focusing on creating molecules with precisely tailored electronic, physical, and biological properties for advanced applications in materials science and medicine. google.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-N-benzyl-4-chlorobenzene-1,2-diamine |

| N-benzylnitroaniline |

| Benzene-1,2-diamine |

| ortho-phenylenediamine |

| Benzimidazole |

| Azobenzene |

Structure

3D Structure

Propiedades

IUPAC Name |

1-N-benzyl-4-chlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEGCHXSQSIOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368383 | |

| Record name | N~1~-Benzyl-4-chlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39235-92-2 | |

| Record name | N~1~-Benzyl-4-chlorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 N Benzyl 4 Chlorobenzene 1,2 Diamine and Its Analogues

Reduction Strategies from Nitro-Precursors

The most prevalent and direct method for synthesizing 1-N-benzyl-4-chlorobenzene-1,2-diamine involves the chemical reduction of its corresponding nitro-precursor, N-benzyl-4-chloro-2-nitroaniline. This transformation targets the selective reduction of the nitro group (-NO₂) to a primary amine (-NH₂), leaving the rest of the molecule, including the chlorine substituent and the benzyl (B1604629) group, intact.

Catalytic Reduction Approaches (e.g., Iron-mediated Reductions)

Catalytic reduction is a cornerstone for converting nitroarenes to anilines due to its efficiency and selectivity. Iron-mediated systems are particularly common, offering a cost-effective and robust method. The Béchamp reduction, a classic method using iron powder in an acidic medium, is highly effective for this purpose.

A specific protocol for the synthesis of 1-N-benzyl-4-chlorobenzene-1,2-diamine employs iron powder and ammonium (B1175870) chloride in a mixed ethanol-water solvent system. chemicalbook.com The N-benzyl-4-chloro-2-nitroaniline precursor is heated with an excess of iron powder and ammonium chloride, leading to a high yield of the desired diamine. chemicalbook.com This method is advantageous due to its operational simplicity and the high conversion rate. chemicalbook.com

| Precursor | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| N-benzyl-4-chloro-2-nitroaniline | Iron powder, Ammonium chloride | Ethanol (B145695)/Water | 80 °C | 1-3 h | 98% |

Beyond the classic Béchamp conditions, a variety of other iron-based catalytic systems have been developed for the reduction of nitroarenes. These methods often provide milder reaction conditions and broader functional group tolerance. researchgate.netrsc.org For instance, iron(III) chloride in combination with a reducing agent like hydrazine (B178648) or organosilanes can effectively catalyze the reduction while tolerating sensitive groups, including aromatic halides. researchgate.netrsc.org More recently, visible-light-induced iron catalysis has emerged as a green and mild alternative, proceeding under photosensitizer-free conditions. rsc.org Another effective, catalyst-free approach involves the use of thiourea (B124793) dioxide with sodium hydroxide, which efficiently reduces N-substituted-2-nitroanilines to their corresponding diamines. researchgate.net

Electrochemical Reduction Protocols

Electrochemical methods offer a sustainable and highly controllable alternative for the reduction of nitro compounds. researchgate.net This technique uses an electric current to drive the reduction, often using water as the source of protons and electrons, thereby minimizing chemical waste. researchgate.netnih.gov

The electrochemical reduction of nitroarenes to anilines can be performed using various electrode materials, such as copper or carbon nanotubes, in a two-compartment electrochemical cell. xmu.edu.cnnih.gov The reaction pathway typically involves the formation of a nitroso and then a hydroxylamine (B1172632) intermediate before yielding the final aniline (B41778) product. nih.gov While selectivity can be a concern with halogenated nitroarenes due to potential dehalogenation, careful control of the electrode potential can enhance the desired outcome and minimize side reactions. nih.gov

| Electrode Material | Medium | Key Feature | Reference |

|---|---|---|---|

| Copper | Aqueous solution | Effective in both acidic and alkaline solutions. | xmu.edu.cn |

| Carbon Nanotubes (CNTs) | Aqueous solution (pH 5-9) | High catalytic activity and high product yield. | nih.gov |

| Graphite Felt | Ammonia (B1221849)/Methanol | High chemoselectivity for aniline derivatives. | rsc.org |

Amination Pathways of Chlorinated Benzene (B151609) Derivatives

The synthesis of the target diamine can also be approached by forming the C-N bonds on a chlorinated benzene core. This typically involves the sequential introduction of the benzylamino and the amino groups. A common strategy is the ammonolysis of an aryl halide, where an amino group replaces a halogen atom. ncert.nic.in However, this reaction often requires harsh conditions or the use of transition metal catalysts, such as in the Buchwald-Hartwig amination. A more practical route involves a multi-step sequence starting from a dichlorinated nitrobenzene, as detailed in the following section.

Nucleophilic Aromatic Substitution in Benzylamino-Chlorobenzene Syntheses

Nucleophilic aromatic substitution (NAS) is a fundamental reaction for preparing the key precursor, N-benzyl-4-chloro-2-nitroaniline. This reaction is feasible because the strong electron-withdrawing effect of the nitro group activates the aromatic ring for attack by nucleophiles. libretexts.org The activation is most pronounced at the ortho and para positions relative to the nitro group.

In a typical synthesis, a compound like 1,4-dichloro-2-nitrobenzene (B41259) or 1-fluoro-4-chloro-2-nitrobenzene is treated with benzylamine (B48309). The benzylamine acts as the nucleophile, displacing one of the halogen atoms (preferably fluorine, if present) to form the N-benzyl bond. mdpi.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This pathway is a reliable method for creating the C-N bond of the secondary amine prior to the reduction of the nitro group. mdpi.com

| Substrate | Nucleophile | Key Intermediate | Product Type |

|---|---|---|---|

| Activated Aryl Halide (e.g., 1,4-dichloro-2-nitrobenzene) | Primary Amine (e.g., Benzylamine) | Meisenheimer Complex | N-substituted nitroaniline |

Advanced Synthetic Transformations Leading to the Diamine Framework

Modern synthetic chemistry offers more sophisticated methods for constructing C-N bonds that could be applied to the synthesis of the 1-N-benzyl-4-chlorobenzene-1,2-diamine framework. Transition metal-catalyzed cross-coupling reactions, for example, provide powerful tools for forming aryl-amine bonds under relatively mild conditions. Methodologies like the Buchwald-Hartwig amination could potentially be used to couple benzylamine with a suitable dihaloaniline or a halo-nitroaniline derivative.

Another advanced strategy is the reductive coupling of nitroarenes with alkyl halides, which can be catalyzed by simple iron complexes. nih.gov This method allows for the direct formation of an N-alkyl aniline from a nitroarene, combining the C-N bond formation and nitro reduction steps. While this specific reaction is designed for alkyl halides, its principles point towards innovative, step-economical routes to N-substituted anilines. nih.gov The development of N-substituted o-phenylenediamines is an active area of research due to their utility as building blocks for pharmaceuticals, organic electronics, and polymers. rsc.orgrsc.org

Synthetic Routes to Closely Related N-Benzyl-Chlorobenzene-Diamine Isomers and Derivatives

The synthetic methodologies described can be adapted to produce various isomers and derivatives of the target compound. The synthesis of these analogues generally follows the same strategic sequence: nucleophilic aromatic substitution to form a substituted N-benzyl-nitroaniline intermediate, followed by the reduction of the nitro group.

For example, to synthesize an isomer such as N1-benzyl-5-chlorobenzene-1,2-diamine , one would start with 1-chloro-4-fluoro-2-nitrobenzene. An NAS reaction with benzylamine would yield N-benzyl-5-chloro-2-nitroaniline, which upon reduction would give the desired diamine isomer. Similarly, derivatives with additional substituents can be prepared. The synthesis of N1-benzyl-2-methyl-4-chlorobenzene-1,2-diamine would likely start from 1,4-dichloro-2-methyl-5-nitrobenzene, followed by the standard NAS and reduction sequence.

Chemical Reactivity and Transformative Potential of 1 N Benzyl 4 Chlorobenzene 1,2 Diamine

Reactions at Amine Functionalities

The presence of both primary and secondary amine groups provides multiple avenues for synthetic modifications. These functionalities are typically nucleophilic and can participate in a variety of reactions, including diazotization, acylation, alkylation, and condensation.

The primary amino group of 1-N-benzyl-4-chlorobenzene-1,2-diamine is susceptible to diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orgspcmc.ac.in This reaction converts the primary amine into a diazonium salt.

Given the ortho-diamine structure, the resulting ortho-amino diazonium ion is highly prone to intramolecular cyclization. stackexchange.comechemi.com Instead of acting as a leaving group for substitution reactions (like in the Sandmeyer reaction), the diazonium group is attacked by the adjacent secondary N-benzylamine. This internal capture, following deprotonation, leads to the formation of a stable five-membered triazole ring, yielding a benzotriazole (B28993) derivative. stackexchange.comechemi.com This cyclization is a characteristic reaction of ortho-phenylenediamines and proceeds readily. guidechem.com The general mechanism for this transformation is outlined below.

| Reactant | Reagents | Product | Reaction Type |

| 1-N-benzyl-4-chlorobenzene-1,2-diamine | NaNO₂, HCl (aq), 0-5°C | 1-Benzyl-6-chloro-1H-benzotriazole | Diazotization / Intramolecular Cyclization |

This table illustrates the expected outcome of the diazotization reaction based on the known reactivity of ortho-phenylenediamines.

Both amine functionalities in 1-N-benzyl-4-chlorobenzene-1,2-diamine can undergo acylation and alkylation. These reactions involve the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbon atom.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides results in the formation of amides. ncert.nic.in This reaction is typically performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in Due to steric hindrance and the electronic influence of the benzyl (B1604629) group, the primary amine is generally more reactive towards acylation than the secondary amine, allowing for a degree of selective functionalization under controlled conditions.

Alkylation: The amine groups can also be alkylated using alkyl halides. ncert.nic.in This reaction can lead to a mixture of products, including secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the newly formed amines can also act as nucleophiles. ncert.nic.in Ammonolysis, the process of cleaving the C-X bond with ammonia (B1221849) or an amine, is a standard method for forming C-N bonds. ncert.nic.in Selective alkylation of the primary amine over the secondary amine can be challenging but may be achieved by using bulky alkylating agents or by employing protecting group strategies.

| Reaction Type | Reagent Example | Functional Group Reacting | Product Type |

| Acylation | Acetyl chloride (CH₃COCl) | Primary and/or Secondary Amine | Amide |

| Alkylation | Methyl iodide (CH₃I) | Primary and/or Secondary Amine | Methylated Amine(s) |

This interactive table summarizes the general outcomes of acylation and alkylation reactions.

Ortho-phenylenediamines are well-known precursors for the synthesis of benzimidazoles through condensation with aldehydes or carboxylic acids and their derivatives. semanticscholar.orgrsc.orgnih.gov In the case of 1-N-benzyl-4-chlorobenzene-1,2-diamine, the primary amine can react with a carbonyl compound (aldehyde or ketone) to form an intermediate Schiff base (imine). scispace.comchemrevlett.com This imine can then undergo an intramolecular cyclization with the adjacent secondary amine, followed by aromatization (often through oxidation or elimination of water), to yield a 1,2-disubstituted benzimidazole (B57391). nih.govmdpi.com

The reaction is often catalyzed by acids and can be performed under various conditions, including microwave irradiation or using different catalysts to improve yields and reaction times. mdpi.comorganic-chemistry.org The choice of the carbonyl compound determines the substituent at the 2-position of the resulting benzimidazole ring. This reaction is a cornerstone of heterocyclic synthesis due to the wide biological and pharmaceutical importance of benzimidazole derivatives. semanticscholar.orgnih.gov

| Carbonyl Reactant | Catalyst/Conditions | Intermediate | Final Product |

| Benzaldehyde | Acid catalyst, heat | Schiff Base | 1-Benzyl-5-chloro-2-phenyl-1H-benzimidazole |

| Acetone | Acid catalyst, heat | Schiff Base | 1-Benzyl-5-chloro-2,2-dimethyl-2,3-dihydro-1H-benzimidazole |

This table provides examples of condensation reactions leading to benzimidazole derivatives.

Reactions at the Chlorinated Aromatic Ring

The chlorine atom on the benzene (B151609) ring introduces another site for chemical modification, primarily through substitution reactions. The reactivity of this site is heavily influenced by the electronic nature of the other substituents on the ring.

Aryl halides, such as chlorobenzene, are generally resistant to nucleophilic substitution reactions under standard SN1 or SN2 conditions. libretexts.org Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orguomustansiriyah.edu.iq

In 1-N-benzyl-4-chlorobenzene-1,2-diamine, the aromatic ring is substituted with two powerful electron-donating amino groups. These groups increase the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, the chlorine atom is expected to be highly unreactive to SNAr reactions under normal conditions. Forcing conditions, such as very high temperatures and pressures or the use of extremely strong bases (e.g., in the Dow process for phenol (B47542) synthesis), would likely be required to achieve any substitution, and such conditions might lead to other side reactions or decomposition. libretexts.org

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. uomustansiriyah.edu.iq The rate and regioselectivity of the reaction are dictated by the substituents already present on the ring.

The directing effects of the substituents on 1-N-benzyl-4-chlorobenzene-1,2-diamine are as follows:

-NH₂ (Amino group): Strongly activating and ortho, para-directing. libretexts.org

-NH-benzyl (Benzylamino group): Strongly activating and ortho, para-directing. libretexts.org

-Cl (Chloro group): Deactivating but ortho, para-directing due to lone pair resonance. libretexts.org

The powerful activating and directing effects of the two amino groups dominate the reactivity of the ring. pressbooks.pub They strongly activate the positions ortho and para to themselves for electrophilic attack. The chlorine atom's deactivating inductive effect is overcome by the strong electron-donating resonance effect of the amines.

Analyzing the available positions for an incoming electrophile (E⁺):

Position 3: Ortho to the -NH-benzyl group and meta to the -NH₂ and -Cl groups. This position is strongly activated.

Position 5: Ortho to the -Cl group, meta to the -NH-benzyl group, and para to the -NH₂ group. This position is also strongly activated.

Position 6: Ortho to the -NH₂ group and meta to the -NH-benzyl and -Cl groups. This position is strongly activated.

Due to the combined directing effects, a mixture of products is possible. However, steric hindrance from the benzyl group might disfavor substitution at position 3. Therefore, electrophilic substitution is most likely to occur at positions 5 and 6, which are ortho or para to the strongly activating amino groups.

| Electrophilic Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-N-benzyl-4-chloro-5-nitrobenzene-1,2-diamine and/or 1-N-benzyl-4-chloro-6-nitrobenzene-1,2-diamine |

| Bromination | Br₂ / FeBr₃ | 1-N-benzyl-5-bromo-4-chlorobenzene-1,2-diamine and/or 1-N-benzyl-6-bromo-4-chlorobenzene-1,2-diamine |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Complexation with Lewis acid catalyst is likely to occur at the amine groups, deactivating the ring and preventing the reaction. |

This interactive table predicts the outcomes of common electrophilic aromatic substitution reactions.

Oxidative and Reductive Transformations

The presence of amino groups and the benzyl substituent makes 1-N-benzyl-4-chlorobenzene-1,2-diamine amenable to a range of oxidative and reductive processes. These transformations are key to both its synthesis and its application as a precursor in the construction of more complex molecules.

Reductive transformations are fundamental to the synthesis of 1-N-benzyl-4-chlorobenzene-1,2-diamine itself. A common route involves the reduction of the corresponding nitroaniline precursor. For instance, the reduction of N-benzyl-4-chloro-2-nitroaniline using zinc and hydrochloric acid in an alcoholic medium yields the target diamine. ias.ac.in This method highlights a classical approach to the formation of o-phenylenediamines.

Another significant reductive transformation is the cleavage of the N-benzyl group, a common protecting group in organic synthesis. Catalytic transfer hydrogenation offers a mild and efficient method for N-debenzylation. This reaction typically employs a palladium catalyst and a hydrogen donor, such as ammonium formate, to selectively remove the benzyl group and yield the corresponding primary amine. nih.govnih.gov

| Reductive Transformation | Reagents and Conditions | Product | Reference |

| Nitro Group Reduction | Zinc, Hydrochloric Acid, Alcohol, 40-50°C | 1-N-benzyl-4-chlorobenzene-1,2-diamine | ias.ac.in |

| N-Debenzylation | 10% Pd-C, Anhydrous Ammonium Formate, Dry Methanol, Reflux | 4-chloro-1,2-phenylenediamine | nih.govnih.gov |

On the other hand, oxidative transformations of 1-N-benzyl-4-chlorobenzene-1,2-diamine can lead to the formation of heterocyclic structures or the cleavage of the N-benzyl group. A notable oxidative reaction is its condensation with aldehydes, such as benzaldehyde, in the presence of an oxidizing agent like nitrobenzene, to form substituted benzimidazoles. ias.ac.in This oxidative cyclization is a powerful method for synthesizing this important class of heterocyclic compounds.

Furthermore, the N-benzyl group can be removed under oxidative conditions. Electrochemical methods provide a metal-free approach to selectively cleave the benzyl C-N bond. This process involves a single-electron oxidation at the anode to form a nitrogen radical cation intermediate, which ultimately leads to the formation of a carbonyl compound and the debenzylated amine. mdpi.com

| Oxidative Transformation | Reagents and Conditions | Product | Reference |

| Oxidative Cyclization | Benzaldehyde, Nitrobenzene, Alcohol | 1-benzyl-2-phenyl-5-chlorobenziminazole | ias.ac.in |

| Electrochemical C-N Bond Cleavage | Constant Current (2 mA), TsOH·H₂O, Et₄NBF₄, MeCN/H₂O | 4-chlorobenzene-1,2-diamine and Benzaldehyde | mdpi.com |

Mechanistic Investigations of Key Reactions Involving the Diamine

While specific mechanistic studies on 1-N-benzyl-4-chlorobenzene-1,2-diamine are not extensively documented, the mechanisms of its key reactions can be understood from established principles of organic chemistry.

The reductive formation of the diamine from its nitro precursor, N-benzyl-4-chloro-2-nitroaniline, with zinc in acidic medium, proceeds through a series of single-electron and proton transfers. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

The oxidative cyclization to form a benzimidazole derivative with an aldehyde is believed to proceed through the initial formation of a Schiff base (imine) between the more nucleophilic primary amino group and the aldehyde. The resulting intermediate then undergoes an intramolecular cyclization, followed by an oxidative dehydrogenation (aromatization) to yield the stable benzimidazole ring system. The oxidizing agent, such as nitrobenzene, facilitates the final aromatization step.

The mechanism of reductive N-debenzylation via catalytic transfer hydrogenation involves the palladium catalyst facilitating the transfer of hydrogen from a donor molecule (e.g., ammonium formate) to the N-benzyl group. The benzyl group is hydrogenolyzed, cleaving the C-N bond and releasing toluene (B28343), to afford the deprotected diamine. The reaction is driven by the formation of the stable toluene molecule and the liberation of the free amine.

In the case of electrochemical oxidative debenzylation, the proposed mechanism initiates with a single-electron transfer from the benzylamine (B48309) nitrogen to the anode, forming a nitrogen radical cation. mdpi.com This is followed by deprotonation and a radical 1,2-migration to generate an α-amino-alkyl radical. Subsequent oxidation at the anode produces a benzyl-carbocation, which is then attacked by water. The final step involves the dissociation of the amine group to yield the debenzylated amine and the corresponding carbonyl compound. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 1 N Benzyl 4 Chlorobenzene 1,2 Diamine and Its Derivatives

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Unit Cell Parameters and Space Group Determination

The determination of the unit cell parameters (a, b, c, α, β, γ) and the space group through single-crystal X-ray diffraction is a prerequisite for a complete structural analysis. This data defines the fundamental repeating unit of the crystal lattice and its symmetry. At present, no published values for these parameters for 1-N-benzyl-4-chlorobenzene-1,2-diamine could be located.

Table 4.4.1: Crystallographic Data and Structure Refinement Details for 1-N-benzyl-4-chlorobenzene-1,2-diamine

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₃ClN₂ |

| Formula weight | 232.71 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

A detailed analysis of bond lengths, bond angles, and dihedral (torsion) angles provides insight into the molecular geometry, conformation, and electronic effects within the molecule. This information is derived from the refined crystal structure. Without experimental crystallographic data, a quantitative discussion of these parameters for 1-N-benzyl-4-chlorobenzene-1,2-diamine cannot be provided.

Table 4.4.2: Selected Bond Lengths (Å) and Angles (°) for 1-N-benzyl-4-chlorobenzene-1,2-diamine

| Bond Lengths | Bond Angles | ||

|---|---|---|---|

| Atoms | Length (Å) | Atoms | Angle (°) |

| Cl—C4 | Data not available | C3—C4—C5 | Data not available |

| N1—C1 | Data not available | C1—N1—C(benzyl) | Data not available |

| N2—C2 | Data not available | C1—C2—N2 | Data not available |

| N1—C(benzyl) | Data not available | ||

| C1—C2 | Data not available | ||

| Dihedral Angles | |||

| Atoms | Angle (°) | ||

| C2—C1—N1—C(benzyl) | Data not available |

Supramolecular Architectures and Weak Interactions (e.g., C-H...π, Hydrogen Bonding)

The arrangement of molecules in the crystal, known as the supramolecular architecture, is governed by intermolecular forces. For 1-N-benzyl-4-chlorobenzene-1,2-diamine, one would anticipate the presence of various weak interactions. The primary and secondary amine groups are capable of acting as hydrogen bond donors (N-H), while the nitrogen lone pairs and the π-systems of the aromatic rings can act as hydrogen bond acceptors.

Potential interactions that could stabilize the crystal packing include:

N-H···N hydrogen bonds: Linking adjacent diamine molecules.

N-H···Cl hydrogen bonds: Involving the chloro-substituent.

C-H···π interactions: Between the C-H bonds of the benzyl (B1604629) or phenyl rings and the π-electron cloud of an adjacent aromatic ring.

A definitive analysis of these interactions, including their specific geometries (distances and angles), requires experimental crystallographic data which is currently not available.

Computational and Theoretical Investigations of 1 N Benzyl 4 Chlorobenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set, it is possible to determine the optimized geometry and electronic properties of 1-N-benzyl-4-chlorobenzene-1,2-diamine. These calculations provide a foundational understanding of the molecule's reactivity and spectroscopic behavior.

HOMO-LUMO Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity and lower stability. researchgate.net

For a molecule like 1-N-benzyl-4-chlorobenzene-1,2-diamine, the HOMO is expected to be localized on the electron-rich diamine-substituted benzene (B151609) ring, while the LUMO may be distributed across the benzyl (B1604629) group and the chloro-substituted ring. The electronic transitions, which can be predicted using Time-Dependent DFT (TD-DFT), are influenced by this HOMO-LUMO distribution.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties

| Parameter | Value |

|---|---|

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Energy Gap | Value not available |

| Ionization Potential | Value not available |

| Electron Affinity | Value not available |

| Electronegativity | Value not available |

| Chemical Hardness | Value not available |

| Chemical Softness | Value not available |

| Electrophilicity Index | Value not available |

Note: Specific values for 1-N-benzyl-4-chlorobenzene-1,2-diamine are not available in the searched literature. This table represents the types of data obtained from HOMO-LUMO analysis.

Mulliken Charge Distribution and Electrostatic Potential Mapping

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into the distribution of electrons. karazin.ua For 1-N-benzyl-4-chlorobenzene-1,2-diamine, the nitrogen and chlorine atoms are expected to carry negative charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms would possess positive charges.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. orientjchem.org In the MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen and chlorine atoms, indicating sites for electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms, particularly those of the amine groups, suggesting sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations can be employed to study the conformational landscape and flexibility of 1-N-benzyl-4-chlorobenzene-1,2-diamine over time. rsc.org By simulating the atomic motions, MD can reveal the preferred conformations of the molecule and the energy barriers between them. The flexibility of the benzyl group and the amine substituents would be of particular interest, as these can influence how the molecule interacts with other molecules or biological targets.

Quantum Chemical Calculations for Reaction Pathway Prediction and Energy Barriers

Quantum chemical calculations are instrumental in predicting the pathways of chemical reactions and determining the associated energy barriers. chemrxiv.org For 1-N-benzyl-4-chlorobenzene-1,2-diamine, these calculations could be used to explore its reactivity in various chemical transformations, such as oxidation, reduction, or substitution reactions. By mapping the potential energy surface, transition states can be identified, and the activation energies for different reaction pathways can be calculated, providing a deeper understanding of its chemical behavior.

Intermolecular Interaction Analysis using Computational Methods (e.g., PIXEL Method)

Understanding the intermolecular interactions is key to comprehending the solid-state structure and properties of a compound. Methods like the PIXEL method can be used to calculate the lattice energy and analyze the contributions of different types of intermolecular interactions, such as hydrogen bonding and van der Waals forces. For 1-N-benzyl-4-chlorobenzene-1,2-diamine, the amine groups can act as hydrogen bond donors, while the nitrogen and chlorine atoms can act as acceptors. The aromatic rings can also participate in π-π stacking interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Applications in Advanced Chemical Synthesis and Ligand Design

Precursor Role in Heterocyclic Compound Synthesis

The strategic placement of two amino groups on the benzene (B151609) ring makes 1-N-benzyl-4-chlorobenzene-1,2-diamine an ideal starting material for synthesizing fused heterocyclic compounds. The vicinal diamine arrangement facilitates cyclization reactions with various electrophilic reagents to form stable five- or six-membered rings fused to the benzene core.

Benzimidazoles are a significant class of heterocyclic compounds where a benzene ring is fused to the 4- and 5-positions of an imidazole (B134444) ring. nih.gov The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine, such as 1-N-benzyl-4-chlorobenzene-1,2-diamine, with a carbonyl compound like an aldehyde or a carboxylic acid. nih.govsemanticscholar.org

One of the most established methods for this transformation is the Phillips-Ladenburg reaction, which utilizes the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a mineral acid. semanticscholar.orgresearchgate.net Alternatively, aldehydes can be used as the carbonyl source. nih.gov In the reaction with 1-N-benzyl-4-chlorobenzene-1,2-diamine, the two amine groups react with the carbonyl carbon, leading to a cyclization and dehydration process that forms the imidazole ring. The presence of the N-benzyl and chloro substituents on the diamine precursor allows for the creation of a library of specifically substituted benzimidazole derivatives. nih.gov Microwave-assisted synthesis has also emerged as an efficient, solvent-free method for producing 1,2-disubstituted benzimidazoles from N-substituted-o-phenylenediamines and aldehydes, offering high yields in short reaction times. nih.gov

| Reaction Name/Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Phillips-Ladenburg Reaction | o-Phenylenediamine derivative + Carboxylic Acid | Acid-catalyzed condensation | semanticscholar.orgresearchgate.net |

| Aldehyde Condensation | o-Phenylenediamine derivative + Aldehyde | Versatile method, often catalyzed by acid | nih.gov |

| Microwave-Assisted Synthesis | N-substituted-o-phenylenediamine + Aldehyde | Solvent-free, rapid, high yield | nih.gov |

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds containing a benzene ring fused to a pyrazine (B50134) ring. researchgate.net They are fundamental structures in many biologically active compounds. sid.irsapub.org The most common and effective method for synthesizing quinoxalines is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal. researchgate.netsid.irnih.govmdpi.com

In this synthesis, 1-N-benzyl-4-chlorobenzene-1,2-diamine serves as the 1,2-diamine component. The reaction proceeds through a double condensation, where each amino group attacks one of the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the quinoxaline (B1680401) ring system. researchgate.net This method is highly efficient and can be performed under various conditions, including at room temperature in green media like an ethanol (B145695)/water mixture, often facilitated by a catalyst. sid.irnih.gov The choice of the specific 1,2-dicarbonyl compound allows for the introduction of various substituents onto the pyrazine ring of the resulting quinoxaline.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Aryl-1,2-diamine (e.g., 1-N-benzyl-4-chlorobenzene-1,2-diamine) | 1,2-Dicarbonyl compound (e.g., benzil) | Substituted Quinoxaline | Catalytic, often at room temperature in ethanol or ethanol/water | researchgate.netsid.irnih.gov |

The reactivity of 1-N-benzyl-4-chlorobenzene-1,2-diamine extends to the synthesis of other fused N-heterocyclic systems. As a versatile bis-nucleophile, it can react with various bis-electrophiles to form larger ring structures. umich.edu For instance, reactions with reagents like o-bromobenzyl bromide or o-halobenzoic acid chlorides can lead to the formation of fused seven- or eight-membered rings, such as diazepanes and diazocanes. umich.edunih.gov These synthetic strategies provide access to a wide range of medicinally relevant, carbon-substituted saturated N-heterocycles that are otherwise challenging to prepare. nih.gov

Utilization in Schiff Base Ligand Synthesis

Schiff bases are compounds containing an imine or azomethine group (–C=N–) and are typically formed by the condensation of a primary amine with an aldehyde or a ketone. nih.govscielo.org.za 1-N-benzyl-4-chlorobenzene-1,2-diamine, having two primary amine functionalities (one of which is benzylated), can react with carbonyl compounds to form Schiff bases. The reaction can be controlled to involve one or both amine groups, leading to mono- or bis-Schiff base derivatives. These molecules are crucial in coordination chemistry due to their ability to form stable complexes with metal ions. nih.govscielo.org.za The synthesis is generally straightforward, often involving refluxing the diamine and the carbonyl compound in a suitable solvent like ethanol. scielo.org.za

Role in Metal Complex Formation and Coordination Chemistry

Coordination compounds consist of a central metal atom or ion bonded to one or more ligands. libretexts.orgsmartachievers.online Ligands are electron-pair donors (Lewis bases), and the metal center is an electron-pair acceptor (Lewis acid). libretexts.org Schiff bases derived from 1-N-benzyl-4-chlorobenzene-1,2-diamine are excellent polydentate ligands. libretexts.org The imine nitrogen and other potential donor atoms within the Schiff base structure can coordinate with a metal ion to form stable chelate rings. nih.gov

The diamine itself can also act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The formation of these metal complexes alters the properties of both the metal and the ligand. idc-online.com The specific geometry and coordination number of the resulting complex depend on factors like the size of the central metal atom and the steric interactions between the ligands. uni-siegen.de The study of these complexes is a significant area of inorganic chemistry, with applications in catalysis and materials science. smartachievers.onlineidc-online.com

Exploration of Biological Activities and Mechanistic Insights in Vitro Research Focus

Enzyme Inhibition Studies (In Vitro)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

No published studies were found that evaluated the inhibitory activity of 1-N-benzyl-4-chlorobenzene-1,2-diamine against acetylcholinesterase or butyrylcholinesterase.

Molecular Docking and Binding Affinity Assessments with Biological Targets (In Silico)

There are no available molecular docking studies or binding affinity assessments for 1-N-benzyl-4-chlorobenzene-1,2-diamine with AChE, BuChE, or any other biological targets.

Antioxidant Activity Evaluations (In Vitro)

No research data from common antioxidant assays (such as DPPH, ABTS, FRAP, or ORAC) for 1-N-benzyl-4-chlorobenzene-1,2-diamine has been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Effects

No structure-activity relationship studies have been published that include 1-N-benzyl-4-chlorobenzene-1,2-diamine to describe how its chemical structure relates to its biological effects.

Future Research Trajectories and Interdisciplinary Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Biological Profiles

The core structure of 1-N-benzyl-4-chlorobenzene-1,2-diamine presents a versatile scaffold for the development of new therapeutic agents. Initial research has indicated its potential as an anticancer agent, purportedly acting as a potent inhibitor of protein kinase C and an inducer of apoptosis. biosynth.com Future research will focus on the rational design and synthesis of novel derivatives to enhance these biological activities or to develop new ones.

The principle of "biologically active factor splicing" can be applied, where known active chemical groups are incorporated into the parent structure to create derivatives with improved or novel bioactivities. scielo.br This strategy involves modifying the benzyl (B1604629) and chlorophenyl rings with various functional groups to modulate properties such as solubility, cell permeability, and target-binding affinity.

Examples of such strategic derivatization in other molecular families provide a roadmap for this compound. For instance, the synthesis of N-benzyl piperidine (B6355638) derivatives has yielded dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing potential for treating Alzheimer's disease. nih.gov Similarly, incorporating fragments like 1,3,4-oxadiazole (B1194373) into different parent structures has led to the discovery of potent succinate (B1194679) dehydrogenase inhibitors (SDHIs) with significant antifungal activity. nih.gov Another approach involves creating N1-benzyl derivatives of dihydrotriazine-diamines to develop agents with antimycobacterial properties. nih.gov These examples underscore the potential of using 1-N-benzyl-4-chlorobenzene-1,2-diamine as a starting point for generating diverse libraries of compounds for screening against a wide range of biological targets.

| Design Strategy | Target Biological Activity | Example Derivative Class | Reference |

|---|---|---|---|

| Dual-target Inhibition | Alzheimer's Disease (HDAC/AChE Inhibition) | N-benzyl piperidines | nih.gov |

| Active Fragment Incorporation | Antifungal (SDH Inhibition) | 1,3,4-oxadiazole-2-carbohydrazides | nih.gov |

| Bioisosterism | Pesticidal | Pyridine-linked 1,2,4-oxadiazoles | mdpi.com |

| Scaffold Modification | Antimycobacterial | N1-benzyl-dihydro-triazine-diamines | nih.gov |

Exploration of Alternative Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of 1-N-benzyl-4-chlorobenzene-1,2-diamine involves the reduction of an N-benzylnitroaniline precursor. chemicalbook.com A typical procedure utilizes iron powder and ammonium (B1175870) chloride in an ethanol-water solvent system, heating the mixture to achieve the reduction of the nitro group. chemicalbook.com While effective, this method reflects traditional chemical synthesis that often involves stoichiometric metallic reagents and organic solvents.

Future research is increasingly focused on developing alternative synthetic routes that align with the principles of green chemistry. mdpi.com These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions. Potential green alternatives for the synthesis of 1-N-benzyl-4-chlorobenzene-1,2-diamine and its derivatives include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields by enabling rapid and uniform heating. mdpi.comresearchgate.net

Solvent-Free or Aqueous Reactions: Conducting reactions in water or without any solvent minimizes the use of volatile and often hazardous organic solvents. ccsenet.org

Alternative Catalysts: Replacing stoichiometric reagents like iron powder with catalytic systems, such as boric acid-catalyzed condensations, can improve atom economy and reduce waste. walisongo.ac.id

Mechanochemistry: Techniques like grinding and ball milling offer solvent-free reaction conditions, reducing environmental impact and simplifying product work-up. mdpi.com

| Parameter | Traditional Synthesis chemicalbook.com | Potential Green Alternatives |

|---|---|---|

| Reagents | Iron powder (stoichiometric), Ammonium chloride | Catalytic systems (e.g., Boric Acid), NaBH₄ |

| Solvent | Ethanol (B145695)/Water mixture | Water, or solvent-free conditions |

| Energy Input | Conventional heating (e.g., 80 °C for 1-3 h) | Microwave irradiation, Grinding (mechanochemistry) |

| Key Advantages | Established and reliable | Reduced waste, shorter reaction times, improved safety profile mdpi.comccsenet.orgwalisongo.ac.id |

Advanced Mechanistic Elucidation of Biological Interactions at a Molecular Level

While 1-N-benzyl-4-chlorobenzene-1,2-diamine has been identified as a potential inhibitor of protein kinase C, the precise molecular details of this interaction remain to be fully elucidated. biosynth.com Future research must focus on a deeper mechanistic understanding of how this compound and its derivatives interact with their biological targets.

Advanced analytical and computational techniques will be central to this effort. X-ray crystallography can be employed to solve the three-dimensional structure of the compound bound to its target enzyme, revealing the specific binding site and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This structural information is invaluable for structure-based drug design.

In parallel, computational methods like molecular docking and molecular dynamics (MD) simulations can predict binding modes and affinities. These in silico studies can help prioritize synthetic targets and interpret experimental structure-activity relationship (SAR) data. The synthesis of a focused library of derivatives, based on the parent compound, is crucial for establishing SAR. chemicalbook.com By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can identify the pharmacophore—the essential features required for activity—and understand the role of each functional group in target recognition and binding.

Integration with Catalyst Design and Functional Material Development

The structural features of 1-N-benzyl-4-chlorobenzene-1,2-diamine, particularly the vicinal diamine moiety on an aromatic ring, suggest potential applications beyond medicinal chemistry. Phenylenediamine-based molecules are widely used as ligands in coordination chemistry and as monomers in polymer science.

Future interdisciplinary research could explore the use of this compound as a ligand for transition metal catalysts. The two nitrogen atoms can act as a bidentate chelate, coordinating to a metal center. The electronic and steric properties of the resulting metal complex could be fine-tuned by modifying the benzyl and chloro-phenyl substituents, potentially leading to novel catalysts for a variety of organic transformations, such as cross-coupling reactions or asymmetric synthesis.

In the field of materials science, aromatic diamines are key building blocks for high-performance polymers like aramids and polyimides, which are known for their exceptional thermal stability and mechanical strength. 1-N-benzyl-4-chlorobenzene-1,2-diamine could be investigated as a monomer or a cross-linking agent in polymerization reactions. The introduction of the benzyl and chloro groups could impart specific properties to the resulting polymers, such as altered solubility, flame retardancy, or modified optical and dielectric characteristics.

Contribution to Fragment-Based Drug Discovery and Lead Optimization (Pre-clinical, In Vitro focus)

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in modern pharmaceutical research for identifying starting points for drug development. frontiersin.org This approach involves screening libraries of low-molecular-weight compounds (fragments, typically <300 Da) to identify those that bind with high ligand efficiency to a biological target. nih.gov These initial "hits" are then optimized into more potent, lead-like compounds.

With a molecular weight of approximately 233 g/mol , 1-N-benzyl-4-chlorobenzene-1,2-diamine fits within the size range of a large fragment or a small lead-like molecule. biosynth.com Its core structure, 4-chloro-o-phenylenediamine, can be considered a valuable fragment for screening campaigns. nih.gov The entire molecule can serve as an excellent starting point for lead optimization using established FBDD strategies:

Fragment Growing: This strategy involves adding chemical functionality to the existing scaffold to engage with adjacent binding pockets on the target protein, thereby increasing affinity and potency. lifechemicals.com

Fragment Linking: If another fragment is discovered to bind in a nearby, non-overlapping site, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in binding affinity. lifechemicals.com

Fragment Merging: When two or more fragments are found to bind in an overlapping fashion, their key structural features can be combined into a single, novel molecule that retains the important interactions of the parent fragments. lifechemicals.com

The application of these in vitro and in silico techniques in a pre-clinical setting can accelerate the transformation of a simple molecule like 1-N-benzyl-4-chlorobenzene-1,2-diamine into a highly optimized lead compound for further therapeutic development. frontiersin.org

Q & A

Q. How do orthogonal experimental designs balance multiple variables in optimizing multi-step syntheses of complex diamine-based heterocycles?

- Methodological Answer : Taguchi L₁₆ orthogonal arrays test 4–5 factors (e.g., catalyst loading, solvent, temperature, time) at 2–3 levels with minimal runs. For example, optimizing a three-step synthesis (Chan–Lam coupling, acylation, cyclization) identifies dominant factors (e.g., acylation temperature > coupling time). Pareto charts rank effects, while desirability functions balance yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.